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molecular formula C4H2Br2N2 B1357810 2,6-Dibromopyrazine CAS No. 23229-25-6

2,6-Dibromopyrazine

Cat. No. B1357810
M. Wt: 237.88 g/mol
InChI Key: JXKQTRCEKQCAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09050266B2

Procedure details

Introduced into a 50 ml round-bottomed flask is 1 g (4.2 mmol) of 2,6-dibromopyrazine (starting material 3), to which 15 ml of dimethyl sulphoxide, 638 mg (4.2 mmol, 1eq) of 1,8-diazabicyclo[5.4.0]undec-7-ene, and 1.03 g (8.4 mmol, 2 eq) of 2-hydroxybenzylamine (starting material 4) are added; the mixture is left stirring for 2 h at room temperature. The reaction medium is diluted with 50 ml of ethyl acetate and then the mixture is washed with 50 ml of a saturated solution of ammonium chloride, and then twice with 50 ml of water. The organic phases are dried over magnesium sulphate, filtered and concentrated to dryness. The residue is purified by chromatography over silica with, as eluent, a heptane/ethyl acetate (8/2) mixture. 2-[(6-Bromopyrazin-2-ylamino)methyl]phenol is obtained in the form of a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
638 mg
Type
reactant
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Br:8])[N:3]=1.CS(C)=O.N12CCCN=C1CCCCC2.[OH:24][C:25]1[CH:32]=[CH:31][CH:30]=[CH:29][C:26]=1[CH2:27][NH2:28]>C(OCC)(=O)C>[Br:8][C:4]1[N:3]=[C:2]([NH:28][CH2:27][C:26]2[CH:29]=[CH:30][CH:31]=[CH:32][C:25]=2[OH:24])[CH:7]=[N:6][CH:5]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC(=CN=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CN=C1)Br
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
638 mg
Type
reactant
Smiles
N12CCCCCC2=NCCC1
Name
Quantity
1.03 g
Type
reactant
Smiles
OC1=C(CN)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(CN)C=CC=C1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Introduced into a 50 ml round-bottomed flask
WAIT
Type
WAIT
Details
the mixture is left
WASH
Type
WASH
Details
the mixture is washed with 50 ml of a saturated solution of ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography over silica with, as eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CN=CC(=N1)NCC1=C(C=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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